
N-(Salicylidene)-4-bromo-2-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Salicylidene)-4-bromo-2-methylaniline, often referred to as N-Br-MAM, is a type of salicylidene-substituted aniline that has been used in various scientific research applications. It is an important chemical compound for laboratory experiments due to its unique properties, including its ability to act as a proton donor, its ability to catalyze radical reactions, and its role in the synthesis of various other compounds.
Scientific Research Applications
N-Br-MAM has been used in various scientific research applications, including the synthesis of other compounds, the catalyzation of radical reactions, and the study of proton transfer. It has been used to synthesize a variety of compounds, including anilines, amines, and carboxylic acids. It has also been used to catalyze radical reactions, such as the oxidation of alcohols and the reduction of aldehydes. Finally, it has been used to study proton transfer, specifically in the context of the protonation of anilines.
Mechanism of Action
The mechanism of action of N-Br-MAM is relatively simple. It acts as a proton donor, donating a proton to anilines, which causes them to become protonated. This protonation allows the anilines to react with other compounds, such as alcohols and aldehydes, which can then be used in the synthesis of other compounds.
Biochemical and Physiological Effects
N-Br-MAM has no known biochemical or physiological effects on humans or other organisms. It is not known to be toxic or hazardous, and it is not known to interact with any biological systems.
Advantages and Limitations for Lab Experiments
N-Br-MAM has several advantages for lab experiments. It is relatively easy to synthesize, and it is not toxic or hazardous. Additionally, it is relatively stable and can be stored for long periods of time. The primary limitation of N-Br-MAM is that it is not very soluble in water, which can limit its use in certain experiments.
Future Directions
N-Br-MAM has numerous potential future directions. It could be used in the synthesis of more complex compounds, such as heterocycles and polymers. It could also be used as a catalyst in more complex reactions, such as the oxidation of alcohols and the reduction of aldehydes. Additionally, it could be used to study proton transfer in more complex systems, such as proteins. Finally, it could be used as a model compound to study the effects of protonation on anilines.
Synthesis Methods
N-Br-MAM is synthesized through a reaction between 4-bromo-2-methylaniline and salicylaldehyde. This reaction is catalyzed by a base, such as potassium carbonate, and the product is purified through recrystallization. The reaction is typically conducted at room temperature and can be completed in a few hours.
properties
IUPAC Name |
2-[(4-bromo-2-methylphenyl)iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO/c1-10-8-12(15)6-7-13(10)16-9-11-4-2-3-5-14(11)17/h2-9,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMRENSPFCLUAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)N=CC2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-oxo-4,5-dihydro-1H-[1,2,4]triazole-3-carboxylate](/img/structure/B6300203.png)
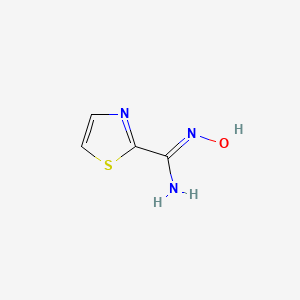




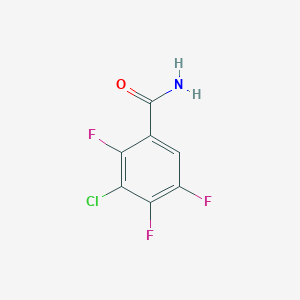


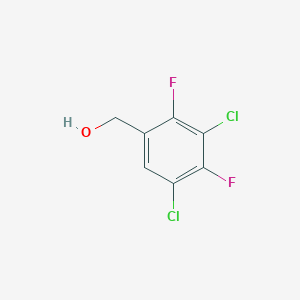

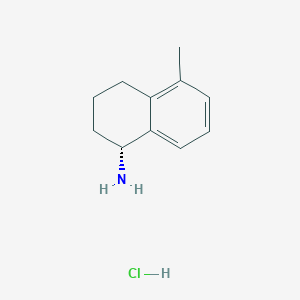
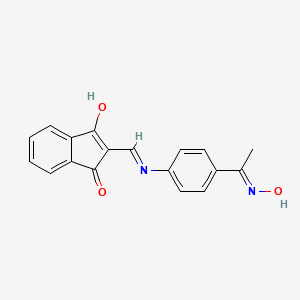
![3-(Benzo[3,4-d]1,3-dioxolen-5-ylimino)indolin-2-one](/img/structure/B6300301.png)